tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is a chemical compound that features a tert-butyl group, a carbobenzyloxy (Cbz) protecting group, and an aminopyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group can be selectively removed under reducing conditions, revealing the active amine, which can then interact with biological targets. The tert-butyl ester provides stability and can be hydrolyzed under acidic or basic conditions to release the active carboxylate form .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of an amino group, leading to different reactivity and applications.
tert-Butyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Lacks the Cbz protecting group, making it more reactive but less stable.
tert-Butyl (2S,4S)-1-Cbz-4-hydroxy-2-methylpyrrolidine-2-carboxylate: Contains a hydroxyl group and a Cbz protecting group, offering different chemical properties and uses.
Uniqueness
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is unique due to its combination of a Cbz protecting group and a tert-butyl ester, which provide both stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-9-13(18)10-19(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3 |
InChI Key |
LGVYRJRQDZDGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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